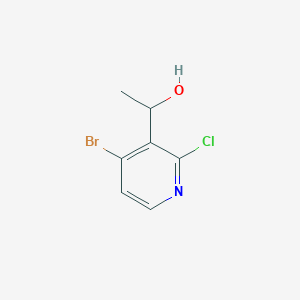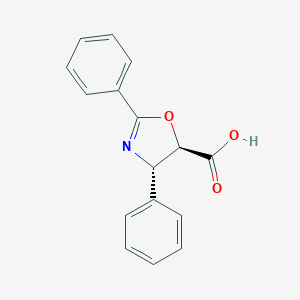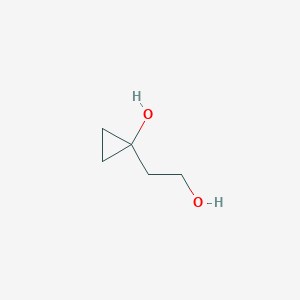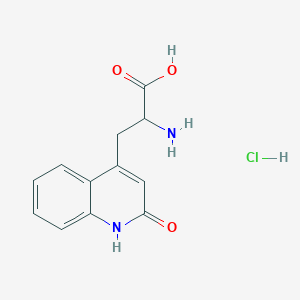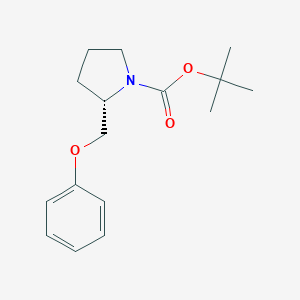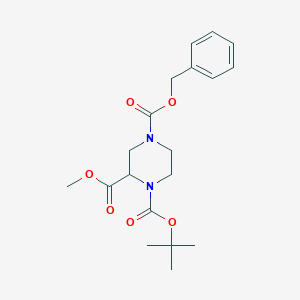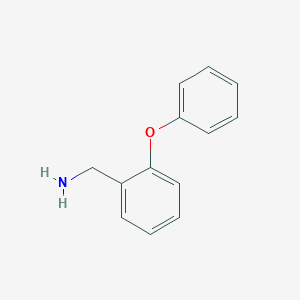
(2-Phenoxyphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Phenoxyphenyl)methanamine” is a chemical compound with the CAS Number: 107624-14-6 . It has a molecular weight of 199.25 . The physical form of this compound is liquid .
Molecular Structure Analysis
The molecular structure of “(2-Phenoxyphenyl)methanamine” can be represented by the formula C13H13NO . The InChI code for this compound is 1S/C13H13NO/c14-10-11-6-4-5-9-13 (11)15-12-7-2-1-3-8-12/h1-9H,10,14H2 .Physical And Chemical Properties Analysis
“(2-Phenoxyphenyl)methanamine” is a liquid at room temperature . It has a molecular weight of 199.25 and is typically stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Summary of the Application
“(2-Phenoxyphenyl)methanamine” is part of a novel series of compounds that possess selective dual serotonin (5-HT) and noradrenaline (NA) reuptake pharmacology . This dual reuptake inhibition is significant in the treatment of various psychiatric disorders.
Results or Outcomes
The analogues of “(2-Phenoxyphenyl)methanamine” were identified to have good human in vitro metabolic stability, hERG selectivity, and passive membrane permeability .
2. Hydrophobic Modification of Polysaccharides
Summary of the Application
“(2-Phenoxyphenyl)methanamine” could potentially be used in the hydrophobic modification of polysaccharides. These modified polysaccharides can form micelles, which are ideal carriers for nanomedicines .
Results or Outcomes
The amphiphilic polysaccharide micelles, which are formed as a result of the hydrophobic modification, have good biocompatibility, degradability, high safety, easy structural modification, and special core-shell structure .
3. Chemical Synthesis
Summary of the Application
“(2-Phenoxyphenyl)methanamine” is a chemical compound that can be used in the synthesis of various other compounds . It’s often used as a building block in the creation of more complex molecules.
Results or Outcomes
The outcomes of these syntheses can vary greatly depending on the specific reactions and conditions used .
4. N-Methyl Derivative
Summary of the Application
“N-Methyl (2-phenoxyphenyl)methanamine hydrochloride” is a derivative of “(2-Phenoxyphenyl)methanamine” that could potentially have different properties and applications .
Results or Outcomes
The outcomes of these tests can vary greatly depending on the specific properties and applications being investigated .
5. Chemical Synthesis
Summary of the Application
“(2-Phenoxyphenyl)methanamine” is a chemical compound that can be used in the synthesis of various other compounds . It’s often used as a building block in the creation of more complex molecules.
Results or Outcomes
The outcomes of these syntheses can vary greatly depending on the specific reactions and conditions used .
6. N-Methyl Derivative
Summary of the Application
“N-Methyl (2-phenoxyphenyl)methanamine hydrochloride” is a derivative of “(2-Phenoxyphenyl)methanamine” that could potentially have different properties and applications .
Results or Outcomes
The outcomes of these tests can vary greatly depending on the specific properties and applications being investigated .
Safety And Hazards
“(2-Phenoxyphenyl)methanamine” is considered hazardous. It has been associated with various hazard statements including H302, H315, H318, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, may be harmful if inhaled, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
(2-phenoxyphenyl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c14-10-11-6-4-5-9-13(11)15-12-7-2-1-3-8-12/h1-9H,10,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCFCNCGPYJALB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590019 |
Source


|
| Record name | 1-(2-Phenoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Phenoxyphenyl)methanamine | |
CAS RN |
107624-14-6 |
Source


|
| Record name | 1-(2-Phenoxyphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-phenoxyphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







